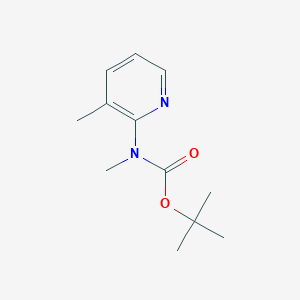

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKNLSIBNNSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675160 | |

| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-60-9 | |

| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate. As a molecule of interest in medicinal chemistry, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This document moves beyond a simple listing of data points, offering insights into the rationale behind property determination and the implications of these properties in the context of drug discovery.

Molecular Identity and Structure

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is a substituted pyridine derivative containing a carbamate functional group. The structural arrangement of the methyl group on the pyridine ring, and the additional methyl group on the carbamate nitrogen, creates a specific steric and electronic profile that influences its chemical behavior.

Chemical Structure:

Key Structural Features:

-

Pyridine Ring: A basic heterocyclic aromatic ring that can participate in hydrogen bonding and π-stacking interactions. The nitrogen atom in the ring significantly influences the molecule's pKa.

-

Carbamate Group: This functional group is a key structural motif in many pharmaceuticals. Its stability, hydrogen bonding capabilities, and conformational rigidity are critical to its role in drug design.[1]

-

tert-Butyl Group: A bulky, lipophilic group that can impact solubility, metabolic stability, and receptor binding.

-

N-Methyl Group: The presence of a methyl group on the carbamate nitrogen removes a potential hydrogen bond donor, which can affect its interaction with biological targets and its solubility profile.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS No. 1187385-60-9) is not extensively available in peer-reviewed literature. However, predicted values from computational models and data from closely related analogs provide valuable insights. The following table summarizes these key parameters. It is important to note that the data for the target compound is primarily based on a closely related structure, methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS No. 1260403-56-2), and should be considered as estimations.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 222.28 g/mol [2] | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol-Water Partition Coefficient) | 2.76[2] | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological Polar Surface Area (TPSA) | 42.43 Ų[2] | Predicts membrane permeability and blood-brain barrier penetration. |

| Melting Point | Not available | Important for formulation, stability, and purification. |

| Boiling Point | Not available | Relevant for purification and handling of the compound. |

| pKa | Not available | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |

| Solubility | Not available | Crucial for formulation, bioavailability, and in vitro assay design. |

The Role of Physicochemical Properties in Drug Discovery

The physicochemical properties of a molecule like tert-Butyl methyl(3-methylpyridin-2-yl)carbamate are not just abstract numbers; they are critical determinants of its potential as a drug candidate. The carbamate group, in particular, is a versatile functional group in medicinal chemistry, often used to improve stability, modulate biological activity, and enhance pharmacokinetic profiles.[1]

The predicted logP of 2.76 suggests that this compound has moderate lipophilicity. This is often a desirable characteristic for oral drug candidates, as it can facilitate absorption across the gut wall. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.

The Topological Polar Surface Area (TPSA) of 42.43 Ų is also within a favorable range for good oral bioavailability and cell permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good membrane permeability.

Methodologies for Physicochemical Property Determination

To obtain accurate, experimentally verified data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, a series of well-established analytical techniques would be employed. The following section outlines the standard protocols for determining the key physicochemical parameters.

Determination of Melting Point

The melting point is a fundamental property that provides information about the purity and stability of a solid compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium).

-

Thermal Scan: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Caption: Workflow for Melting Point Determination using DSC.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its ADME properties.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the compound is dissolved in the aqueous phase.

-

Partitioning: The aqueous solution is mixed with an equal volume of the octanol phase in a flask and shaken vigorously at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Caption: Shake-Flask Method for logP Determination.

Synthesis and Chemical Reactivity

The synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate would likely involve the reaction of a suitable 2-amino-3-methylpyridine derivative with a reagent that introduces the tert-butoxycarbonyl (Boc) group to the nitrogen, followed by N-methylation if necessary. Carbamates are generally stable functional groups, but they can be susceptible to hydrolysis under strong acidic or basic conditions. The steric hindrance provided by the tert-butyl group can enhance the stability of the carbamate moiety.

Conclusion

While a complete experimental physicochemical profile of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is not yet publicly available, computational predictions and data from analogous structures provide a solid foundation for understanding its potential behavior. The predicted moderate lipophilicity and favorable polar surface area suggest that this compound may possess drug-like properties. Further experimental characterization using the standard methodologies outlined in this guide is essential to confirm these predictions and to fully elucidate the potential of this molecule in drug discovery and development. The carbamate functionality is a well-established and valuable component in medicinal chemistry, and a thorough understanding of its influence on the overall properties of this particular molecule will be crucial for its future applications.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašič, T., & Peterlin Mašič, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(4), 399–427. [Link]

-

MOLBASE. (n.d.). methyl tert-butyl(3-methylpyridin-2-yl)carbamate|1260403-56-2. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

This guide provides a comprehensive overview of the synthetic pathway for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The content is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and strategic considerations for researchers, scientists, and drug development professionals.

Introduction

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is a vital building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other nitrogen-containing heterocyclic drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective reactions at other positions of the pyridine ring, making it an invaluable intermediate in multi-step organic synthesis. This guide will explore the most efficient and reliable synthetic route to this compound, starting from commercially available materials.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate involves the formation of a carbamate from a secondary amine. A logical retrosynthetic analysis suggests two primary forward-synthetic routes starting from 2-amino-3-methylpyridine:

-

Route A: N-methylation of 2-amino-3-methylpyridine followed by Boc protection.

-

Route B: Boc protection of 2-amino-3-methylpyridine followed by N-methylation.

While both routes are theoretically plausible, Route A is generally preferred. The N-methylation of a Boc-protected amine (Route B) often requires a strong base, such as sodium hydride, to deprotonate the carbamate nitrogen, which can lead to side reactions and may not be compatible with all functional groups. In contrast, the N-methylation of 2-amino-3-methylpyridine can be achieved under milder conditions using well-established methods like the Eschweiler-Clarke reaction, followed by a standard Boc protection. This guide will therefore focus on the more robust and higher-yielding Route A .

Synthetic Pathway Overview

The chosen synthetic pathway is a two-step process starting from 2-amino-3-methylpyridine. The first step is the N-methylation of the primary amine to form N-methyl-3-methylpyridin-2-amine. The second step is the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group to yield the final product.

Caption: A two-step synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-3-methylpyridin-2-amine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent in a one-pot procedure.[3] This reductive amination process avoids the formation of quaternary ammonium salts, making it ideal for this synthesis.[2]

Reaction Scheme:

Experimental Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-methylpyridine (1.0 eq).

-

Add formic acid (2.5 eq) to the flask.

-

Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-3-methylpyridin-2-amine.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the formation of an iminium ion intermediate. The amine first reacts with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. The formic acid then acts as a hydride donor to reduce the iminium ion to the methylated amine, releasing carbon dioxide in the process.[4][5]

Caption: Mechanism of the Eschweiler-Clarke reaction.

Step 2: Synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate via Boc Protection

The protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.[6] Di-tert-butyl dicarbonate ((Boc)₂O) is the most commonly used reagent for this transformation.[7] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Reaction Scheme:

Experimental Procedure:

-

Dissolve N-methyl-3-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent used.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure tert-Butyl methyl(3-methylpyridin-2-yl)carbamate.

| Reagent/Solvent | Molar Ratio | Purpose |

| N-methyl-3-methylpyridin-2-amine | 1.0 | Substrate |

| Di-tert-butyl dicarbonate | 1.1 | Boc protecting group source |

| Triethylamine or DMAP | 1.2 or 0.1 | Base to neutralize acid |

| Dichloromethane or THF | - | Solvent |

Characterization

The final product, tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule, showing the characteristic peaks for the methyl groups, the pyridine ring protons, and the tert-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl stretch for the carbamate group.

Conclusion

The synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is a straightforward two-step process that can be achieved in high yields. The presented pathway, involving an initial Eschweiler-Clarke N-methylation followed by a standard Boc protection, represents a reliable and scalable method for the preparation of this important pharmaceutical intermediate. Careful execution of the experimental procedures and appropriate purification techniques are key to obtaining the final product in high purity.

References

-

MySkinRecipes. N,N-Boc,Boc-2-amino-3-Methylpyridine. [Link]

-

Grokipedia. Eschweiler–Clarke reaction. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

PubMed Central (PMC). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to GSK2830371 (CAS 1187385-60-9): A Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a synthetic, orally active, small-molecule inhibitor of the metal-dependent Ser/Thr phosphatase PPM1D, more commonly known as Wild-type p53-induced phosphatase 1 (Wip1).[1] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway.[2] By inhibiting Wip1, GSK2830371 effectively activates the p53 signaling pathway, making it a compound of significant interest in oncology research.[2] This guide provides a comprehensive overview of GSK2830371, including its chemical properties, mechanism of action, pharmacological profile, and relevant experimental protocols.

Chemical Properties and Structure

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1187385-60-9 (Note: Some sources cite 1404456-53-6 as the primary CAS number for the active (S)-enantiomer) |

| Molecular Formula | C23H29ClN4O2S[3][4] |

| Molecular Weight | 461.02 g/mol [3][4] |

| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide |

| Appearance | Light yellow powder |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[4] Insoluble in water.[3] |

| Purity | ≥97% (HPLC) or ≥98% (HPLC)[4] |

| Storage | Store at -20°C[4] or 2-8°C as a powder. Stock solutions can be stored at -80°C for up to a year.[3] |

Chemical Structure

Caption: 2D chemical structure of GSK2830371.

Mechanism of Action

GSK2830371 is a potent and highly selective allosteric inhibitor of Wip1 phosphatase.[5] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a "flap" subdomain near the catalytic site of Wip1.[6] This allosteric interaction is unique to Wip1 among the protein phosphatase 2C (PP2C) family, which confers its high selectivity.[6]

Wip1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[7] It dephosphorylates and inactivates several critical proteins involved in cellular stress responses, including p53, ATM, Chk2, and H2AX.[7] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of these substrates, leading to their sustained activation.[3] This results in an increased phosphorylation of p53 at Ser15, Chk2 at T68, H2AX at S139, and ATM at S1981.[3] The sustained phosphorylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of downstream targets like p21, which can induce cell cycle arrest, senescence, or apoptosis.[2][5][7]

Interestingly, the binding of GSK2830371 to Wip1 also leads to the ubiquitination-dependent degradation of the Wip1 protein itself, further amplifying its inhibitory effect.

Caption: Mechanism of action of GSK2830371 on the Wip1-p53 signaling pathway.

Pharmacological Profile

In Vitro Activity

GSK2830371 is a potent inhibitor of Wip1 with a half-maximal inhibitory concentration (IC50) of 6 nM in cell-free assays.[3][5] It exhibits high selectivity for Wip1 over at least 21 other phosphatases, where the IC50 values are greater than 30 µM.

In cell-based assays, GSK2830371 demonstrates antiproliferative activity in a variety of cancer cell lines, particularly those with wild-type TP53.[1][3] For example, in the PPM1D-amplified MCF-7 breast cancer cell line, GSK2830371 has a 50% growth inhibitory concentration (GI50) of approximately 2.65 µM.[5][8] The compound shows selective growth inhibition in lymphoid cell lines with wild-type p53, with IC50 values ranging from 24 nM to 2.2 µM. In contrast, cell lines with mutant p53 are generally resistant to GSK2830371, with IC50 values greater than 10 µM.[1]

Furthermore, GSK2830371 has been shown to potentiate the effects of other anticancer agents, such as MDM2 inhibitors (e.g., Nutlin-3) and genotoxic drugs (e.g., doxorubicin), in a p53-dependent manner.[7][8][9] A non-growth inhibitory dose of GSK2830371 can significantly enhance the apoptotic effects of MDM2 inhibitors in TP53 wild-type cell lines.[8][10]

In Vivo Activity

GSK2830371 is orally bioavailable. In mouse xenograft models using DOHH2 B-cell lymphoma cells, oral administration of GSK2830371 has been shown to inhibit tumor growth.[5] Dosing at 150 mg/kg twice or thrice daily resulted in 41% and 68% tumor growth inhibition, respectively, over 14 days.[5] In these in vivo studies, GSK2830371 treatment led to increased phosphorylation of Chk2 and p53 and decreased Wip1 protein levels in the tumors, confirming its on-target activity.[3][5] Despite its efficacy, some studies have noted that GSK2830371 exhibits a short half-life in vivo, which may necessitate frequent dosing.[11]

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of GSK2830371 on Wip1 phosphatase in a cell-free system.

-

Reagents and Materials:

-

Recombinant human Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 stock solution in DMSO

-

DMSO (vehicle control)

-

384-well microplate

-

Spectrofluorometer

-

-

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO.

-

Add 1 µL of the diluted GSK2830371 or DMSO to the wells of the microplate.

-

Add 10 µL of 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 µL of 10 nM Wip1 in assay buffer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control and determine the IC50 value.

-

Cellular Proliferation Assay (MTT/MTS or CellTiter-Glo)

This protocol outlines a method to evaluate the antiproliferative effects of GSK2830371 on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

GSK2830371 stock solution in DMSO

-

96-well cell culture plates

-

MTT, MTS, or CellTiter-Glo reagent

-

Plate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of GSK2830371 in complete medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of GSK2830371 or vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add the proliferation reagent (MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent growth inhibition and determine the GI50 value.

-

Caption: General experimental workflow for evaluating GSK2830371.

Conclusion

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly for cancers harboring wild-type p53 and amplified PPM1D. Its synergistic effects with other anticancer agents, such as MDM2 inhibitors, suggest potential for combination therapies. Further research is warranted to optimize its pharmacokinetic properties and to fully elucidate its clinical potential.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2830371 | Ligand page. Retrieved from [Link]

-

Esfandiari, A., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Molecular Cancer Therapeutics, 15(3), 379-391. Retrieved from [Link]

-

Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(15), 20431-20449. Retrieved from [Link]

-

Sahu, N., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3855. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Retrieved from [Link]

-

Kleiblova, P., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2024). Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. Retrieved from [Link]

-

Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181-187. Retrieved from [Link]

-

Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. PubMed. Retrieved from [Link]

Sources

- 1. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is crucial for confirming the compound's identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Overview

tert-Butyl methyl(3-methylpyridin-2-yl)carbamate possesses a unique combination of functional groups, including a pyridine ring, a carbamate linkage, a tert-butyl group, and a methyl group directly attached to the nitrogen of the carbamate. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. Understanding these characteristic signals is paramount for researchers working with this and similar molecules.

Figure 1: Chemical structure of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 1H | Pyridine H6 |

| ~7.6 | Doublet | 1H | Pyridine H4 |

| ~7.1 | Doublet of Doublets | 1H | Pyridine H5 |

| ~3.2 | Singlet | 3H | N-CH₃ |

| ~2.3 | Singlet | 3H | Pyridine C3-CH₃ |

| ~1.4 | Singlet | 9H | tert-Butyl |

Interpretation:

The downfield region of the spectrum (~7.0-8.5 ppm) will be characteristic of the aromatic protons of the pyridine ring. The proton at position 6 is expected to be the most downfield due to its proximity to the nitrogen atom. The N-methyl and the pyridine's methyl group are expected to appear as sharp singlets. The tert-butyl group will also produce a singlet, but with an integration of nine protons, making it a prominent feature in the spectrum. The exact chemical shifts can be influenced by the solvent used for the analysis.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the internal standard.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (Carbamate) |

| ~152 | Pyridine C2 |

| ~148 | Pyridine C6 |

| ~137 | Pyridine C4 |

| ~130 | Pyridine C3 |

| ~122 | Pyridine C5 |

| ~81 | tert-Butyl quaternary C |

| ~35 | N-CH₃ |

| ~28 | tert-Butyl CH₃ |

| ~18 | Pyridine C3-CH₃ |

Interpretation:

The carbonyl carbon of the carbamate group is expected to be the most downfield signal. The aromatic carbons of the pyridine ring will appear in the range of ~120-155 ppm. The quaternary carbon of the tert-butyl group will be found around 81 ppm, and the three equivalent methyl carbons of the tert-butyl group will give a single resonance at approximately 28 ppm. The N-methyl and the pyridine's methyl carbons will have distinct signals in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Prepare the sample as described for ¹H NMR, although a higher concentration may be beneficial.

-

Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Absorption Bands for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1590, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption around 1710 cm⁻¹ due to the carbonyl (C=O) stretching of the carbamate group. The C-H stretching of the methyl and tert-butyl groups will be observed around 2970 cm⁻¹. The characteristic aromatic ring stretches of the pyridine moiety will be visible in the 1470-1590 cm⁻¹ region. The C-N and C-O single bond stretches will also give rise to strong absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₄H₈]⁺ |

| 121 | [M - Boc]⁺ |

| 107 | [M - Boc - CH₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (222 g/mol ). A common fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (C₄H₈), leading to a peak at m/z 166. Another characteristic fragmentation is the loss of the entire Boc group, resulting in a fragment at m/z 121. The base peak in the spectrum is often the stable tert-butyl cation at m/z 57.

Figure 2: Proposed key fragmentation pathways for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph.

-

Ionize the sample using a high-energy electron beam (typically 70 eV for EI).

-

Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.

-

Detect the ions and generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound, which is a critical step in any chemical research and development workflow. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of the analytical results.

References

The spectroscopic data presented in this guide are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. For validated experimental data, it is recommended to consult peer-reviewed scientific literature or chemical databases.

Solubility of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate in common organic solvents

An In-depth Technical Guide to Determining the Solubility of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of a specific compound, tert-butyl methyl(3-methylpyridin-2-yl)carbamate, in a range of common organic solvents. Due to the absence of readily available public data for this specific molecule, this document is structured as a practical guide for researchers. It begins with a theoretical analysis of the molecule's structural attributes to predict its solubility behavior. It then outlines a strategic approach to experimental design, detailing robust, self-validating protocols for both gravimetric and spectroscopic methods of solubility determination. By explaining the causality behind experimental choices and emphasizing scientific integrity, this guide serves as an essential resource for researchers, chemists, and drug development professionals tasked with characterizing novel chemical entities.

Introduction: Molecular Analysis and the Significance of Solubility

Structural Deconstruction of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate

To understand the solubility of tert-butyl methyl(3-methylpyridin-2-yl)carbamate, we must first analyze its molecular structure and the interplay of its functional groups.

-

Pyridine Ring: The 3-methylpyridine core is an aromatic, heterocyclic system. The nitrogen atom introduces polarity and a site for hydrogen bond acceptance. It also imparts a weakly basic character to the molecule.

-

Carbamate Linker (-N(CH₃)COO-): This group is a key feature, related to an amide-ester hybrid.[1] It is polar, with both a hydrogen bond acceptor (the carbonyl oxygen) and, due to the N-methylation, no hydrogen bond donor capability from the carbamate nitrogen itself. The stability and conformation of this group can be influenced by the solvent environment.[1]

-

tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar (lipophilic) group. Its significant size can sterically hinder interactions with solvent molecules and will contribute favorably to solubility in non-polar organic solvents.

-

N-Methyl and 3-Methyl Groups: These small alkyl groups add to the overall lipophilicity of the molecule.

Predicted Solubility Profile: Based on this structure, the molecule possesses both polar (pyridine, carbamate) and non-polar (tert-butyl, methyl groups) regions. This amphiphilic nature suggests it will not be extremely soluble at either end of the polarity spectrum (e.g., in very non-polar alkanes or very polar water). Its solubility is expected to be highest in solvents of intermediate polarity, particularly those that are polar aprotic, such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate, which can effectively solvate the entire structure.

The Critical Role of Solubility in Pharmaceutical Development

The solubility of a compound is a cornerstone of pharmaceutical science, as a drug must be in solution to be absorbed and exert its therapeutic effect.[2][3] Key areas where solubility data is indispensable include:

-

Process Chemistry & Purification: Solubility dictates the choice of solvents for reaction media and, critically, for crystallization—the primary method for purifying APIs. Understanding solubility in different solvents at various temperatures is essential for developing an efficient and scalable crystallization process.

-

Formulation Development: For oral dosage forms, poor aqueous solubility is a major hurdle to achieving adequate bioavailability.[3] While this guide focuses on organic solvents, this data is crucial for developing solvent-based formulations (e.g., for injections) or for processes like spray drying and solid dispersion manufacturing that use organic solvents to enhance the dissolution of poorly water-soluble drugs.[2]

-

Analytical Method Development: Solubility information is required for preparing stock solutions for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[4]

-

Polar Solutes (containing groups like -OH, -NH, C=O) dissolve in Polar Solvents (e.g., water, methanol, acetone) through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solutes (rich in C-H bonds, like hydrocarbons) dissolve in Non-polar Solvents (e.g., hexane, toluene) through weaker London dispersion forces.

For tert-butyl methyl(3-methylpyridin-2-yl)carbamate, its mixed polarity means that the ideal solvent will have a balance of polar and non-polar characteristics.

Intermolecular Forces at Play

-

Dipole-Dipole Interactions: The polar C=O bond in the carbamate and the C-N bonds in the pyridine ring create permanent dipoles, which will interact favorably with polar solvents like acetone or ethyl acetate.

-

London Dispersion Forces: The bulky tert-butyl group and the aromatic ring provide a large surface area for these weak, temporary attractions. These forces are the primary mechanism for solubility in non-polar solvents like hexane or toluene.

-

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen are hydrogen bond acceptors. They can interact strongly with polar protic solvents like methanol or ethanol (which are hydrogen bond donors).

Designing the Experimental Program

A systematic approach is required to generate a reliable solubility profile. This involves a logical selection of solvents and a clear understanding of the methodologies to be used.

Selection of Common Organic Solvents

The chosen solvents should span a range of polarities and functional group types to provide a comprehensive profile.

| Solvent Category | Solvent | Polarity Index | Rationale |

| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbons. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for a wide range of organic compounds. |

| Diethyl Ether | 2.8 | A less polar ether. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether, often a very good solvent for many structures. | |

| Ethyl Acetate (EtOAc) | 4.4 | An ester, common in chromatography and extraction. | |

| Acetone | 5.1 | A ketone, highly polar and miscible with many solvents. | |

| Acetonitrile (MeCN) | 5.8 | A highly polar solvent used frequently in HPLC. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | A common secondary alcohol. |

| Ethanol (EtOH) | 4.3 | A common primary alcohol. | |

| Methanol (MeOH) | 5.1 | The most polar of the simple alcohols. |

Method Selection for Solubility Determination

The choice of analytical method depends on the available equipment, the properties of the compound, and the desired precision.[5] A logical workflow can guide this decision.

For this guide, we will detail the protocols for the two most accessible methods: Gravimetric Analysis and UV-Vis Spectroscopy.

Detailed Experimental Protocols

Scientific rigor requires precise control over experimental conditions, especially temperature, as solubility is temperature-dependent.[6] All experiments should be conducted at a constant, recorded temperature (e.g., 25 °C) using a thermostatic bath.

General Protocol: Preparation of Saturated Solutions

This protocol is foundational for determining thermodynamic solubility and is common to all subsequent methods.[7]

-

Dispense Solvent: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to a series of appropriately sized glass vials (e.g., 4 mL vials) with screw caps.

-

Add Excess Solute: Add an excess amount of tert-butyl methyl(3-methylpyridin-2-yl)carbamate to each vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A good starting point is an amount that would yield a concentration of 2-3 times the expected solubility.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Ensure Equilibrium: Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid particles from being transferred. This step is critical to avoid overestimation of solubility.[5]

Method 1: Gravimetric Analysis

This method directly measures the mass of the dissolved solute and is conceptually the simplest approach.[8][9]

Step-by-Step Protocol:

-

Preparation: Prepare saturated solutions as described in Protocol 4.1.

-

Dish Pre-Weighing: Place several clean, dry evaporating dishes or glass vials in an oven at a temperature sufficient to remove residual moisture (e.g., 80-100 °C) for 1 hour. Cool them in a desiccator and weigh them accurately on an analytical balance. Record this weight as W₁ .

-

Aliquot Transfer: Transfer a precise aliquot (e.g., 1.00 mL) of the filtered supernatant from a saturated solution into the pre-weighed dish.

-

Solvent Evaporation: Place the dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a vacuum oven can be used, ensuring the temperature is well below the decomposition point of the solute.

-

Drying to Constant Weight: Once the solvent is fully evaporated, place the dish in an oven (e.g., 50-60 °C) to remove any final traces of solvent. Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved (e.g., two consecutive readings are within ±0.2 mg). Record the final constant weight as W₂ .[6]

-

Calculation:

-

Mass of dissolved solute = W₂ - W₁

-

Solubility (in mg/mL) = (W₂ - W₁) / Volume of aliquot transferred (mL)

-

Self-Validation & Trustworthiness: This protocol is self-validating through the step of drying to a constant weight, which ensures that all solvent has been removed and the measured mass is solely that of the solute. Running experiments in triplicate provides statistical confidence in the result.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound has a UV-absorbing chromophore (the pyridine ring in this case) and is much faster and requires less material than the gravimetric method.[10]

Step-by-Step Protocol:

-

Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements.

-

Prepare a Calibration Curve:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Measure the absorbance of each standard at λ_max, using the pure solvent as a blank.

-

Plot absorbance versus concentration. A linear regression should yield a straight line that passes through the origin (Beer's Law), confirming the method's validity. The R² value should be >0.995.

-

-

Prepare and Dilute Saturated Sample:

-

Prepare a saturated solution according to Protocol 4.1.

-

Accurately dilute the filtered supernatant with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. The dilution factor must be precisely known.

-

-

Measure and Calculate:

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.

-

Self-Validation & Trustworthiness: The linearity of the calibration curve (R² > 0.995) validates the method for the concentration range used. Analyzing a quality control sample of a known concentration alongside the unknown provides an ongoing check of accuracy.

Data Presentation and Interpretation

Quantitative results should be presented clearly for easy comparison and analysis.

Table of Solubility for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate at 25 °C

| Solvent | Solvent Category | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| n-Hexane | Non-Polar | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Toluene | Non-Polar | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Dichloromethane | Polar Aprotic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Tetrahydrofuran | Polar Aprotic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Ethyl Acetate | Polar Aprotic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Acetone | Polar Aprotic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Acetonitrile | Polar Aprotic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Isopropanol | Polar Protic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Ethanol | Polar Protic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Methanol | Polar Protic | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Note: The molecular weight of tert-butyl methyl(3-methylpyridin-2-yl)carbamate (C₁₂H₁₈N₂O₂) is 222.28 g/mol .

Interpreting the Results

-

Low Solubility in Hexane: The high polarity of the carbamate and pyridine groups would lead to poor interaction with the non-polar hexane, resulting in low solubility.

-

High Solubility in DCM and THF: These solvents are excellent at dissolving moderately polar compounds. They can interact with the polar parts of the molecule via dipole-dipole forces while their organic character effectively solvates the non-polar tert-butyl and methyl groups.

-

Moderate to Good Solubility in Alcohols (Methanol, Ethanol): These protic solvents can act as hydrogen bond donors to the pyridine nitrogen and carbonyl oxygen, leading to strong interactions. However, the energy required to break the strong hydrogen-bonding network within the alcohol itself may temper the overall solubility compared to aprotic solvents like DCM.

-

Intermediate Solubility in Ethyl Acetate and Acetone: These polar aprotic solvents are good hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the molecule.

Conclusion

This guide provides a robust, first-principles approach to determining and understanding the solubility of tert-butyl methyl(3-methylpyridin-2-yl)carbamate. By combining theoretical structural analysis with detailed, validated experimental protocols, researchers can confidently generate the critical solubility data needed to advance their research and development objectives. The presented methodologies for gravimetric and spectroscopic analysis are designed to be both practical for the laboratory setting and rigorous enough to ensure data of high scientific integrity. The resulting solubility profile will directly inform decisions in process chemistry, purification, and formulation, ultimately accelerating the journey of a new chemical entity through the development pipeline.

References

-

Title: Determination of Solubility by Gravimetric Method Source: Pharma Organization URL: [Link]

-

Title: Determination of solubility by gravimetric method: A brief review Source: International Journal of Pharmaceutical Sciences and Drug Analysis URL: [Link]

-

Title: Spectroscopic Techniques - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

-

Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Journal of Analytical Sciences, Methods and Instrumentation URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University of Babylon URL: [Link]

-

Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: WebAssign URL: [Link]

-

Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications - Analytical Chemistry URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: 4 - Solubility - Gravimetric Method Source: Scribd URL: [Link]

-

Title: Gravimetric Analysis Source: Wired Chemist URL: [Link]

-

Title: Carbamic acid - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. chem.ws [chem.ws]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmatutor.org [pharmatutor.org]

- 8. scribd.com [scribd.com]

- 9. Gravimetric Analysis [wiredchemist.com]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

The Ascendant Role of Pyridine Carbamate Derivatives in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyridine Carbamate Scaffold - A Privileged Motif in Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and its presence in many essential biological molecules.[1][2] When combined with a carbamate functional group, the resulting pyridine carbamate derivatives emerge as a highly versatile and privileged scaffold in drug discovery. The carbamate moiety, a stable and effective mimic of the peptide bond, enhances the drug-like properties of molecules, including metabolic stability and cell membrane permeability.[3] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of pyridine carbamate derivatives, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

I. Synthetic Strategies for Pyridine Carbamate Derivatives

The synthesis of pyridine carbamate derivatives can be broadly approached through two primary routes: reaction of a pyridinylamine with a haloformate or reaction of a pyridine-containing oxime with an isocyanate. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final compound.

Synthesis via Haloformate Reagents

A common and straightforward method for the synthesis of pyridinyl carbamates involves the reaction of a pyridinylamine with a haloformate, such as phenyl or benzyl chloroformate.[4] This reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrogen halide byproduct.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted pyridinylamine (1.0 eq) in a suitable aprotic solvent, such as chloroform (CHCl3) or dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (1.0-1.2 eq) to the reaction mixture and stir at room temperature.

-

Haloformate Addition: Slowly add the corresponding chloroformate (e.g., phenyl chloroformate or benzyl chloroformate) (1.0-1.1 eq) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a period of 3 to 18 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, acidify the reaction mixture with a dilute mineral acid (e.g., 1M HCl). The pyridinyl carbamate product will often precipitate and can be collected by filtration.

-

Purification: The collected solid can be washed with water and a cold organic solvent (e.g., diethyl ether) and dried. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthesis via Isocyanate Reagents

An alternative synthetic route involves the reaction of a pyridine-containing oxime with an isocyanate.[6] This method is particularly useful for generating O-carbamoyl oxime derivatives.

-

Reactant Preparation: Dissolve the parent p-pyridine amidoxime (1.0 eq) in a suitable solvent.

-

Isocyanate Addition: Add the corresponding isocyanate (1.0-1.2 eq) to the solution.

-

Reaction Conditions: While the reaction may proceed at room temperature, heating under reflux can significantly improve yields.[6]

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

II. Therapeutic Applications and Mechanisms of Action

Pyridine carbamate derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Neurodegenerative Disorders: The Cholinesterase Inhibition Paradigm

A primary application of pyridine carbamate derivatives is in the management of Alzheimer's disease (AD). The cholinergic hypothesis of AD posits that cognitive decline is associated with a deficiency in the neurotransmitter acetylcholine (ACh).[3][7] Pyridine carbamates, such as rivastigmine and pyridostigmine, act as cholinesterase inhibitors, preventing the breakdown of ACh and thereby enhancing cholinergic neurotransmission.[8][9]

Pyridine carbamates function as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The carbamate moiety acts as a "pseudo-substrate" for the serine hydrolase activity of these enzymes. The enzyme's active site serine attacks the carbamate carbonyl, leading to the formation of a transient carbamoylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, effectively taking the enzyme out of commission for a period of time. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Stock Solution: 10 mM DTNB in assay buffer.

-

Acetylthiocholine Iodide (ATCI) Stock Solution: 14-15 mM ATCI in deionized water (prepare fresh).

-

AChE Enzyme Solution: Prepare a working solution of AChE (e.g., from electric eel) in assay buffer to a final concentration of 0.1-0.25 U/mL.

-

Inhibitor Solutions: Dissolve pyridine carbamate derivatives in DMSO to create stock solutions and then dilute to desired concentrations in assay buffer (final DMSO concentration <1%).

-

-

Assay Procedure (96-well plate):

-

Add 140 µL of assay buffer to all wells.

-

Add 10 µL of the appropriate inhibitor dilution or vehicle (for control) to the corresponding wells.

-

Add 10 µL of the AChE working solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

| Compound | Target | IC50 (µM) | Reference |

| Rivastigmine | AChE, BChE | AChE: ~4.5, BChE: ~0.5 | [11] |

| Pyridostigmine | AChE | Varies by study | [8] |

Oncology: Inducing Apoptosis and Cell Cycle Arrest

Pyridine derivatives have shown significant promise as anticancer agents, with some pyridine carbamates demonstrating potent cytotoxic effects against various cancer cell lines.[12][13][14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

The anticancer activity of pyridine carbamates can be attributed to their ability to interfere with critical cellular pathways. Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and p21, leading to cell cycle arrest at the G2/M phase.[12] Additionally, they can activate the JNK signaling pathway, which is involved in apoptosis.[12] The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately leading to the activation of caspases and the execution of cell death.[10][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine carbamate derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value for each compound.

Inflammatory Diseases: Modulating the Inflammatory Cascade

Pyridine derivatives have been investigated for their anti-inflammatory properties, and the carbamate moiety can further enhance this activity.[3][8] The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

A primary mechanism of anti-inflammatory action for some pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of prostaglandins.[18] Additionally, pyridine derivatives can modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5][17] By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[2][4][19]

-

Reagent Preparation:

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme Cofactor.

-

COX-2 Enzyme (human recombinant).

-

Arachidonic Acid (substrate).

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

-

Assay Procedure (96-well plate):

-

To each well, add reaction buffer, heme, and the test compound at various concentrations.

-

Add the COX-2 enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Add the colorimetric probe.

-

Initiate the reaction by adding arachidonic acid.

-

-

Data Acquisition:

-

Measure the absorbance at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction.

-

Determine the percentage of COX-2 inhibition for each compound concentration.

-

Calculate the IC50 value.

-

Antiviral and Antibacterial Applications

The pyridine scaffold is present in numerous antiviral and antibacterial agents.[20][21][22] While research into pyridine carbamate derivatives in this area is still emerging, the structural features suggest potential for activity against various pathogens.

-

Antiviral: Pyridine derivatives have been shown to inhibit viral replication through various mechanisms, including inhibition of viral enzymes like reverse transcriptase and polymerase, and interference with viral entry and maturation.[20][21]

-

Antibacterial: The mode of action for antibacterial pyridine derivatives can involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with DNA replication.[22][23]

Further research is warranted to fully elucidate the specific mechanisms of action of pyridine carbamate derivatives as antimicrobial and antiviral agents.

III. Structure-Activity Relationships and Pharmacokinetics

The biological activity of pyridine carbamate derivatives is highly dependent on their structural features. The nature and position of substituents on both the pyridine ring and the carbamate moiety can significantly influence potency, selectivity, and pharmacokinetic properties.

-

Substitution on the Pyridine Ring: Electron-withdrawing or electron-donating groups on the pyridine ring can modulate the electronic properties of the molecule, affecting its binding to target proteins.

-

Substituents on the Carbamate Nitrogen: The nature of the alkyl or aryl groups on the carbamate nitrogen can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[24][25]

Pharmacokinetic studies of pyridine carbamates are crucial for their development as therapeutic agents. These studies evaluate the absorption, distribution, metabolism, and excretion of the compounds in vivo. For example, studies on pyridinol carbamate have shown that it is rapidly absorbed with an elimination half-life of 3.3 to 7.9 hours.[19]

IV. Conclusion and Future Perspectives

Pyridine carbamate derivatives represent a promising class of compounds with a broad range of potential therapeutic applications. Their synthetic accessibility, coupled with their ability to modulate key biological pathways, makes them an attractive scaffold for further drug discovery and development efforts. Future research should focus on:

-

Expansion of Therapeutic Targets: Exploring the potential of pyridine carbamates against a wider range of diseases, including metabolic disorders and parasitic infections.

-

Optimization of Pharmacokinetic Properties: Fine-tuning the structure of these derivatives to improve their oral bioavailability, metabolic stability, and safety profiles.

-

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular interactions of pyridine carbamates with their biological targets to guide the rational design of next-generation therapeutics.

The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective treatments for a multitude of human diseases.

References

-

ResearchGate. (n.d.). Overview of the signaling pathway of apoptosis. The diagram illustrates... Retrieved from [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... Retrieved from [Link]

-

Spandidos Publications. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 38(5), 2806-2812. [Link]

-

National Center for Biotechnology Information. (2010). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 2(4), a000165. [Link]

-

Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]

-

PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Medicinal Chemistry, 28(32), 6543-6582. [Link]

-

PubMed. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 963, 121-127. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

PubMed Central. (2018). The cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Molecular Neurodegeneration, 13(1), 54. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

New Drug Approvals. (2021, March 8). Pyridostigmine. Retrieved from [Link]

- Google Patents. (2014). CN103664703A - Synthesis process of rivastigmine tartrate.

-

ResearchGate. (n.d.). Cholinergic hypothesis of neurodegeneration. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. A pathway... Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

-

IJSAT. (2024, May 25). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Retrieved from [Link]

-

Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

-

Bentham Science. (2021, January 26). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Retrieved from [Link]

-

IJSAT. (2024, May 25). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). [Synthesis of S-(+)-rivastigmine hydrogentartrate]. Retrieved from [Link]

-

ResearchGate. (n.d.). The diverse functions of cholinergic signaling in the human body.... Retrieved from [Link]

-

Oxford Academic. (2018, May 29). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Retrieved from [Link]

-

MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]

-

PubMed. (1979). Pharmacokinetics and bioavailability of pyridinol carbamate in humans. Journal of Pharmaceutical Sciences, 68(9), 1190-1191. [Link]

-

International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

-